The synthesis of Vamotinib involves several key steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the core structure through a series of reactions that may involve:
The synthesis process is optimized for efficiency, often involving mild reaction conditions and short reaction times.
Vamotinib has a complex molecular structure characterized by the following features:
The detailed molecular structure can be visualized using chemical drawing software or databases such as DrugBank or ChemSpider .
Vamotinib undergoes various chemical reactions during its synthesis and upon interaction with biological targets:
The compound's stability and reactivity are influenced by its functional groups, particularly the trifluoromethyl group which enhances lipophilicity and bioavailability.
Vamotinib acts primarily by inhibiting the BCR-ABL tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling pathways that promote cell proliferation and survival in CML.
Key points regarding its mechanism include:
The effectiveness of Vamotinib is being evaluated through various clinical trials focusing on its pharmacokinetics and therapeutic outcomes.
Vamotinib exhibits several notable physical and chemical properties:
These properties influence its bioavailability, distribution, metabolism, and excretion profiles .
Vamotinib's primary application lies in oncology, specifically for treating chronic myeloid leukemia. Its development aims to provide an effective treatment option for patients who have developed resistance to existing therapies. Ongoing research focuses on:
The ongoing studies may pave the way for Vamotinib's approval and use as a standard treatment for resistant forms of CML .
The therapeutic landscape for Philadelphia chromosome-positive (Ph+) leukemias transformed dramatically with the sequential development of BCR-ABL tyrosine kinase inhibitors (TKIs). Imatinib (STI571), discovered via high-throughput screening in 1992, became the first-generation inhibitor approved in 2001. It competitively binds the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive DFG-out conformation through six hydrogen bonds and van der Waals interactions [10]. Despite inducing high remission rates in chronic myeloid leukemia (chronic phase) patients, intrinsic limitations emerged: approximately 33% of patients developed resistance, primarily due to point mutations impairing drug-binding affinity [10] [3].
Second-generation inhibitors—dasatinib, nilotinib, and bosutinib—were engineered to overcome imatinib resistance. These compounds exhibited 10- to 50-fold greater potency against wild-type BCR-ABL by targeting both DFG-in and DFG-out conformations (dasatinib) or optimizing steric interactions with the P-loop (nilotinib) [10] [5]. Clinically, they demonstrated efficacy against most imatinib-resistant mutants, yet shared a critical vulnerability: none inhibited the "gatekeeper" T315I mutation, which accounts for 2–20% of resistance cases [10].
Ponatinib emerged as the inaugural third-generation TKI, specifically designed to address T315I. Its carbon-carbon triple bond linker enabled hydrophobic interactions with Ile315, circumventing steric hindrance that blocked earlier inhibitors [10]. However, vascular toxicity linked to its inhibition of vascular endothelial growth factor receptor 2 limited its utility [4]. This catalytic evolution underscored the unmet need for safer, equally potent alternatives.
Table 1: Generational Evolution of BCR-ABL Inhibitors
Generation | Representative Inhibitors | Key Mutations Targeted | IC₅₀ for BCR-ABLWT (nM) |
---|---|---|---|
First | Imatinib | None (broad activity) | 100–500 |
Second | Dasatinib, Nilotinib | P-loop, F317L, V299L | 0.8–25 |
Third | Ponatinib, Vamotinib | T315I, compound mutants | 0.5–58.5 |
Data synthesized from [10] [4]
The threonine-to-isoleucine substitution at residue 315 (T315I) represents a paradigm of kinase-driven therapeutic resistance. Structurally, threonine 315 forms a hydrogen bond with imatinib and nilotinib while creating a hydrophobic "gate" controlling ATP-pocket access. Mutation to isoleucine abolishes this hydrogen bond and introduces steric bulk, physically excluding first- and second-generation inhibitors [8] [10]. In chronic myeloid leukemia (accelerated/blast phase) patients, T315I prevalence exceeds 25%, correlating with rapid disease progression [2].
Compounding this challenge, sequential TKI therapy selects for compound mutations—two or more amino acid substitutions within a single BCR-ABL allele. Ultra-deep sequencing studies reveal that 76% of compound mutations involve two substitutions, with T315I co-occurring with mutations at residues G250, Y253, or E255 [2]. These mutants confer extreme resistance: for example, E255V/T315I elevates ponatinib’s IC₅₀ to 659.5 nM (>6.5-fold above therapeutic plasma levels) [2]. In the DASISION trial, 11/17 dasatinib-resistant mutants harbored T315I, versus none in imatinib-resistant cases [9].
Table 2: High-Impact BCR-ABL Mutations in Therapeutic Resistance
Mutation | Structural Consequence | Resistance Profile |
---|---|---|
T315I | Steric hindrance + H-bond loss | Pan-resistance to imatinib, dasatinib, nilotinib |
E255K/V | Disrupted P-loop flexibility | High-level imatinib resistance |
Y253H | Altered DFG-out stability | Nilotinib resistance |
Compound (e.g., T315I/F317L) | Synergistic steric/electrostatic effects | Ponatinib resistance (IC₅₀ >500 nM) |
Data derived from [2] [9] [10]
Vamotinib (PF-114) was conceptualized as a structurally optimized third-generation inhibitor prioritizing three objectives: (1) potent activity against T315I and compound mutants, (2) minimized off-target kinase interactions (particularly vascular endothelial growth factor receptor 2), and (3) oral bioavailability [4]. Its design leveraged crystallographic insights from ponatinib’s limitations. Unlike ponatinib’s linear acetylene linker, Vamotinib incorporates a methylpiperazine moiety and a halogenated aromatic core, enhancing hydrophobic complementarity with Ile315 while avoiding planar topology associated with vascular endothelial growth factor receptor 2 inhibition [4] [10].
Preclinical profiling confirmed nanomolar inhibition across diverse mutants. In Ba/F3 cell proliferation assays, Vamotinib demonstrated IC₅₀ values of 58.5 nM against BCR-ABLWT and 140 nM against BCR-ABLT315I—comparable to ponatinib (0.5 nM and 11 nM, respectively) but with superior selectivity [4] [10]. Crucially, it retained efficacy against T315I-inclusive compound mutants (e.g., T315I/F359V) that confer high-level ponatinib resistance [2] [4].
Phase I clinical validation (NCT02885766) demonstrated translational promise. Among 16 chronic myeloid leukemia (chronic phase) patients bearing T315I, five achieved major cytogenetic response (31.3%), including one complete cytogenetic response. Notably, two of five ponatinib-refractory patients attained complete hematologic response [4]. Molecular dynamics simulations corroborate that Vamotinib stabilizes the DFG-out conformation even with compound mutations, occupying a hydrophobic pocket bordered by Ile315, Phe317, and Leu298 [7] [10].
Vamotinib exemplifies structure-guided inhibitor evolution—transcending incremental potency gains to address multidimensional resistance while mitigating historical liabilities of its chemical predecessors.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0